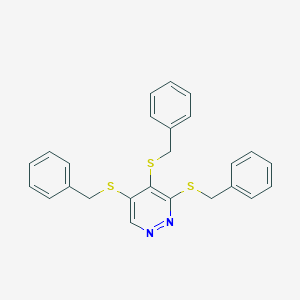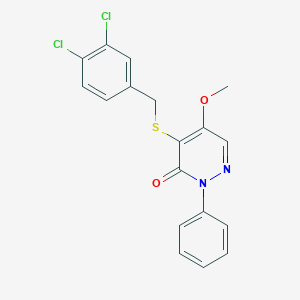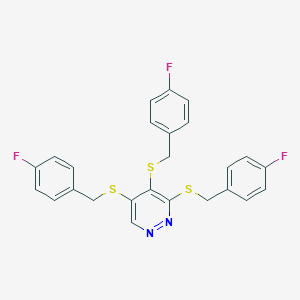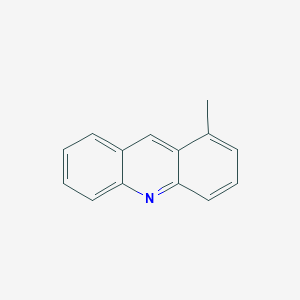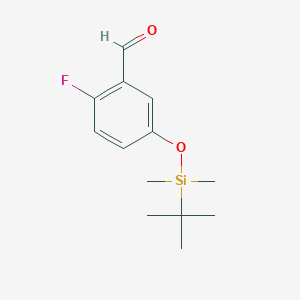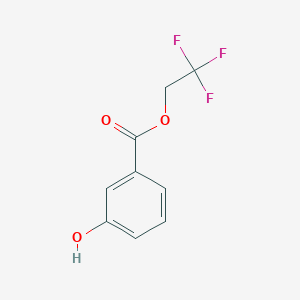
2,2,2-Trifluoroethyl 3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 3-hydroxybenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 3-hydroxybenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds and form new chemical bonds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2,2-Trifluoroethyl 3-hydroxybenzoate. However, it is not known to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2,2-Trifluoroethyl 3-hydroxybenzoate in lab experiments is its high reactivity and selectivity. It is also relatively easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving 2,2,2-Trifluoroethyl 3-hydroxybenzoate. One area of interest is the development of new synthetic methods that use this compound as a starting material. Additionally, there is potential for the use of 2,2,2-Trifluoroethyl 3-hydroxybenzoate in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action and potential applications of this compound.
In conclusion, 2,2,2-Trifluoroethyl 3-hydroxybenzoate is a valuable reagent in organic synthesis with potential applications in the development of new pharmaceuticals and agrochemicals. Further research is needed to better understand its mechanism of action and to explore new synthetic methods and applications.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 3-hydroxybenzoate is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
179633-60-4 |
|---|---|
Produktname |
2,2,2-Trifluoroethyl 3-hydroxybenzoate |
Molekularformel |
C9H7F3O3 |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 3-hydroxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
InChI-Schlüssel |
ZMJPYRFGQUIKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
Synonyme |
Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)

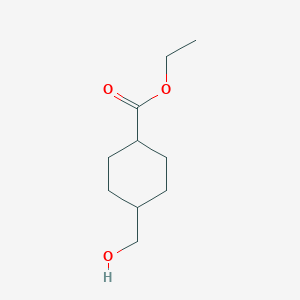
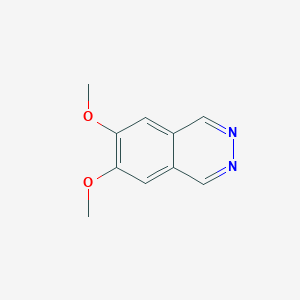
![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
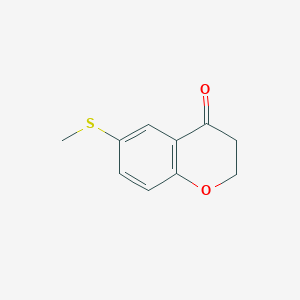
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)
